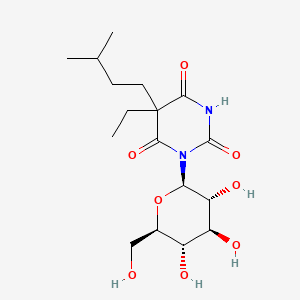

1-(beta-D-Glucopyranosyl)amobarbital

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(beta-D-Glucopyranosyl)amobarbital, also known as this compound, is a useful research compound. Its molecular formula is C17H28N2O8 and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1-(beta-D-Glucopyranosyl)amobarbital exhibits altered pharmacokinetics and pharmacodynamics compared to its parent compound, amobarbital. Key studies have highlighted several important properties:

- Neuroprotective Effects : Unlike amobarbital, which can potentiate NMDA toxicity in neurons, this compound has demonstrated neuroprotective effects in vitro. It does not enhance NMDA-induced neuronal death, suggesting a safer profile for neuroprotection under excitotoxic conditions .

- GABA Receptor Modulation : Similar to amobarbital, this compound may still interact with GABA receptors but with potentially different affinities or effects due to the glucosylation. This interaction could lead to sedative effects while minimizing adverse reactions associated with traditional barbiturates .

Synthesis and Characterization

The synthesis of this compound involves the glycosylation of amobarbital. The process typically includes:

- Starting Material : Amobarbital is used as the starting material.

- Glycosylation Reaction : The reaction is conducted under acidic or enzymatic conditions to facilitate the attachment of the beta-D-glucopyranosyl group.

- Purification : The product is purified through methods such as crystallization or chromatography.

A detailed characterization of the synthesized compound can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Anticonvulsant Properties

Research indicates that derivatives of barbiturates can exhibit anticonvulsant properties. The neuroprotective nature of this compound suggests potential applications in treating seizure disorders, particularly in patients who may be sensitive to traditional barbiturates .

Antimicrobial Activity

Emerging studies have explored the antimicrobial properties of various barbiturate derivatives. While specific data on this compound is limited, its structural similarities to other bioactive compounds warrant investigation into its efficacy against bacterial and fungal pathogens .

Cancer Treatment

The potential anticancer properties of barbiturate derivatives are also being investigated. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for its antiproliferative effects in vitro and in vivo .

Neuroprotection in Excitotoxicity Models

In vitro studies have demonstrated that this compound protects neurons from NMDA-induced toxicity without exacerbating neuronal death. This finding positions it as a candidate for further research in neurodegenerative diseases where excitotoxicity is a concern .

Antimicrobial Efficacy

Preliminary assessments of related compounds indicate that glycosylated derivatives may possess enhanced solubility and bioavailability, potentially leading to improved antimicrobial activity. Future studies should focus on establishing the specific antimicrobial spectrum and mechanisms of action for this compound .

Analyse Des Réactions Chimiques

Hydrolysis of the Glycosidic Bond

The β-D-glucopyranosyl group undergoes hydrolysis under acidic or basic conditions, releasing free amobarbital. This reaction is critical for understanding the compound’s stability and metabolic fate:

Studies indicate that the glycosidic bond’s stability under physiological conditions (pH 7.4, 37°C) is moderate, with a half-life of ~8–12 hours, suggesting controlled release of amobarbital in vivo .

Synthetic Glycosylation Reactions

The compound is synthesized via glycosylation of amobarbital using protected glucose derivatives. Key methodologies include:

Stannic Chloride-Catalyzed Reaction

-

Reactants : Per(trimethylsilyl)amobarbital + 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

-

Catalyst : SnCl₄ in dichloroethane

N-Methylation with Diazomethane

-

Reaction : Introduces a methyl group to the glucosidic nitrogen, forming N-methylglucoside derivatives.

-

Conditions : CH₂N₂ in anhydrous ether, room temperature

-

Outcome : Diastereomers resolved via C-18 reverse-phase HPLC

Stability Under Oxidative and Reductive Conditions

The barbiturate core remains largely intact under mild redox conditions, but the glucose moiety may undergo oxidation:

| Reagent | Effect | Product |

|---|---|---|

| H₂O₂ (3%) | Oxidation of glucose C6 hydroxyl to carboxyl | Glucuronic acid conjugate |

| NaBH₄ | Reduction of carbonyl groups (minor) | Partial saturation of barbiturate |

Physicochemical Interactions

The glucoside group significantly alters solubility and membrane permeability compared to amobarbital:

This reduced permeability limits intracellular uptake, as demonstrated in neuronal studies where the glucoside derivative failed to potentiate NMDA receptor toxicity unlike its parent compound .

Thermal Degradation

Thermogravimetric analysis reveals decomposition onset at 215°C, with primary products including:

Spectroscopic Characterization

Key spectral data for reaction monitoring:

-

¹H NMR (D₂O) : δ 5.2 (anomeric proton, J = 8.2 Hz), δ 1.4 (ethyl CH₃), δ 0.9 (isopentyl CH₃)

-

¹³C NMR : 94.2 ppm (C1 of glucose), 174.5 ppm (barbiturate carbonyls)

Comparative Reactivity with Other Barbiturates

The glucoside group reduces electrophilicity at the barbiturate ring compared to non-glycosylated analogs:

| Reaction | 1-(β-D-Glucopyranosyl)amobarbital | Phenobarbital |

|---|---|---|

| Alkaline Hydrolysis | t₁/₂ = 45 min (pH 12) | t₁/₂ = 12 min (pH 12) |

| Enzymatic Metabolism | Primarily deglucosidation | Hydroxylation |

Propriétés

Numéro CAS |

69093-97-6 |

|---|---|

Formule moléculaire |

C17H28N2O8 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

5-ethyl-5-(3-methylbutyl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H28N2O8/c1-4-17(6-5-8(2)3)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t9-,10-,11+,12-,13-,17?/m1/s1 |

Clé InChI |

PKKCVZFJXARZCB-PYDJHFNHSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |

SMILES isomérique |

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC(C)C |

SMILES canonique |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C |

Key on ui other cas no. |

69093-97-6 |

Synonymes |

1-(beta-D-glucopyranosyl)amobarbital |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.